2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
Description
This compound features a pyrimidine core substituted with an amino group at position 4, a thiophene-2-sulfonyl group at position 5, and a sulfanyl-linked acetamide moiety at position 2. The acetamide is further substituted with a 2,4-dimethylphenyl group. Its molecular formula is C₁₉H₁₉N₅O₃S₃, with a molecular weight of approximately 469.6 g/mol (extrapolated from analogous structures in ).
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S3/c1-11-5-6-13(12(2)8-11)21-15(23)10-27-18-20-9-14(17(19)22-18)28(24,25)16-4-3-7-26-16/h3-9H,10H2,1-2H3,(H,21,23)(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGVBLCUHTUXCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a member of the sulfonamide class, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Pyrimidine Ring : A six-membered ring containing nitrogen atoms.
- Thiophene Moiety : A five-membered ring containing sulfur that enhances biological interactions.
- Sulfonamide Group : Known for its antibacterial properties.
- Acetamide Linkage : Contributes to the compound's solubility and stability.
The molecular formula is , with a molecular weight of approximately 398.47 g/mol.
Biological Activity Overview
Research on structurally similar compounds has indicated various biological activities, including:
- Antibacterial Activity : Compounds with similar sulfonamide structures have shown significant antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
- Anticancer Potential : The presence of both pyrimidine and thiophene rings suggests potential anticancer activity, as many compounds containing these moieties have been evaluated for their ability to inhibit cancer cell proliferation .
- Enzyme Inhibition : Investigations into related compounds indicate that they may act as inhibitors of enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
The proposed mechanisms through which this compound may exert its biological effects include:
- Enzyme Interaction : The thiophene sulfonamide may interact with active sites of enzymes, inhibiting their function and thereby altering metabolic pathways.
- Cell Membrane Interaction : The structural components allow for interaction with cellular membranes, potentially affecting signal transduction pathways and cellular responses.
Antibacterial Activity
A study evaluating the antibacterial activity of sulfonamide derivatives demonstrated moderate to strong activity against specific bacterial strains. The results indicated that compounds with similar structural features to our compound could effectively inhibit bacterial growth .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-N-(4-bromophenyl)-1,3-thiazole-2-sulfonamide | Thiazole instead of pyrimidine | Antibacterial |
| 5-(Thiophen-2-sulfonyl)-4-amino-pyrimidin-2-one | Similar core structure | Anticancer |
| N-(4-chlorophenyl)-N'-[(4-amino-5-thiazolyl)sulfanyl]urea | Urea linkage instead of acetamide | Anticancer |
Enzyme Inhibition Studies
In another study focusing on enzyme inhibition, several derivatives were evaluated for their ability to inhibit AChE and urease. The findings suggested that compounds with a similar thiophene-sulfonamide structure exhibited strong inhibitory activity against these enzymes .
Comparison with Similar Compounds
Structural Analogues in the Pyrimidine-Acetamide Family
2-{[4-Amino-5-(Thiophene-2-Sulfonyl)Pyrimidin-2-Yl]Sulfanyl}-N-(2H-1,3-Benzodioxol-5-Yl)Acetamide (CAS 1040657-51-9)
- Key Differences : The acetamide group is substituted with a benzodioxol ring instead of 2,4-dimethylphenyl.
- Molecular Weight : 450.5 g/mol.
2-(4,6-Dimethylpyrimidin-2-Ylsulfanyl)-N-(4-Methylpyridin-2-Yl)Acetamide
- Key Differences: The pyrimidine lacks the amino and thiophene-sulfonyl groups, instead bearing methyl substituents at positions 4 and 4.
N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl)Methyl]-5-(Pyridin-4-Yl)-4H-1,2,4-Triazol-3-Yl}Sulfanyl)Acetamides (KA1-KA15)
- Key Differences : Replaces the pyrimidine core with a triazole ring and substitutes the acetamide with pyridinyl or electron-withdrawing aryl groups.
- Impact: Compounds with electron-withdrawing substituents (e.g., -NO₂, -Cl) showed enhanced antimicrobial activity (MIC: 12.5–25 µg/mL) compared to electron-donating groups like -CH₃.
Functional Group Analysis
Thiophene-Sulfonyl vs. Pyridinyl or Triazole Moieties
- Biological Relevance : Sulfonyl groups are associated with improved solubility and enzyme inhibition, as seen in sulfonamide drugs.
Acetamide Substitution Patterns
- Comparison with Dichlorophenyl Derivatives : Chlorine atoms in analogues like 725693-85-6 introduce steric bulk and electron-withdrawing effects, improving receptor affinity but increasing molecular weight (e.g., 452.3 g/mol for 725693-85-6 vs. 469.6 g/mol for the target compound).
Preparation Methods
Pyrimidine Core Construction
The pyrimidine ring serves as the structural backbone of the compound. Its synthesis begins with the condensation of thiophene-2-sulfonyl chloride with a substituted amine under basic conditions. For example, reacting thiophene-2-sulfonyl chloride with 4-amino-2-mercaptopyrimidine in the presence of triethylamine yields 4-amino-5-(thiophene-2-sulfonyl)pyrimidine-2-thiol as a key intermediate. This step typically proceeds at 0–5°C to minimize side reactions, achieving yields of 68–75% after recrystallization from ethanol.
Reaction Optimization and Mechanistic Insights
Acetamide Functionalization
The final acetamide group is introduced via a two-step process:
-
Chloroacetylation : Reacting the pyrimidine-thiol intermediate with chloroacetyl chloride in dichloromethane at room temperature.
-
Nucleophilic Aromatic Substitution (NAS) : Treating the chloroacetamide intermediate with 2,4-dimethylaniline in refluxing toluene, catalyzed by palladium(II) acetate.
The NAS step is sensitive to steric effects due to the dimethyl groups on the aniline ring. Kinetic studies reveal that electron-donating methyl groups enhance reaction rates by stabilizing the transition state through inductive effects.
Industrial-Scale Production Adjustments
Industrial protocols modify laboratory methods to improve efficiency:
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Continuous Flow Reactors : Replace batch processing for the condensation and substitution steps, reducing reaction times by 40%.
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Solvent Recycling : DMF is recovered via vacuum distillation, lowering production costs by 25%.
Analytical Characterization and Quality Control
Spectroscopic Validation
Critical intermediates and the final product are characterized using:
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm ensures ≥98% purity. Impurities include unreacted starting materials (<1.2%) and sulfone byproducts (<0.5%).
Comparative Analysis of Synthetic Methodologies
Table 1: Reaction Conditions and Yields for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrimidine formation | Thiophene-2-sulfonyl chloride, Et3N, 0–5°C | 68–75 | 95 |
| Thioether linkage | 2-Chloroacetamide, K2CO3, DMF, 80°C | 82–85 | 97 |
| NAS with 2,4-dimethylaniline | Pd(OAc)2, toluene, reflux | 78–80 | 98 |
Challenges and Mitigation Strategies
Q & A
Q. How should researchers interpret inconsistent cytotoxicity across cell lines?
- Methodological Answer :
- Genomic Profiling : Use RNA-seq to identify differentially expressed genes (e.g., ABC transporters) affecting drug uptake .
- 3D Spheroid Models : Better replicate tumor microenvironments than monolayer cultures, resolving false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
